molecular formula C15H25NO4 B12424572 alpha-Hydroxy metoprolol-D5

alpha-Hydroxy metoprolol-D5

Cat. No.: B12424572
M. Wt: 288.39 g/mol
InChI Key: OFRYBPCSEMMZHR-GFFAQJKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Metoprolol-D5 involves the incorporation of deuterium atoms into the metoprolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hydroxy Metoprolol-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of a ketone derivative .

Scientific Research Applications

Alpha-Hydroxy Metoprolol-D5 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of metoprolol.

    Biology: Helps in understanding the metabolic pathways and interactions of metoprolol in biological systems.

    Medicine: Assists in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of metoprolol.

    Industry: Employed in the development of new beta-blockers and other cardiovascular drugs

Mechanism of Action

Alpha-Hydroxy Metoprolol-D5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, which minimizes side effects related to bronchoconstriction . The primary metabolic pathway involves the enzyme CYP2D6, which converts metoprolol to its metabolites, including this compound .

Comparison with Similar Compounds

Uniqueness: Alpha-Hydroxy Metoprolol-D5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable for research applications where accurate measurement of drug metabolism is crucial .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

288.39 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i8D2,9D2,13D

InChI Key

OFRYBPCSEMMZHR-GFFAQJKJSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(COC)O)O)NC(C)C

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O

Origin of Product

United States

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